1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is a chemical compound with the molecular formula C7H11F2N3 It is characterized by the presence of a pyrazole ring substituted with a difluoroethyl group and an ethanamine moiety
Preparation Methods
The synthesis of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine typically involves the reaction of ethyl bromide with hydrazine hydrate to form an intermediate, which is then reacted with 2,2-difluoroethylamine. The reaction conditions often include the use of solvents such as ethanol or water, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the ethanamine moiety are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the difluoroethyl group, where reagents such as hydrogen halides can add across the carbon-fluorine bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors, which can lead to the development of new drugs.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, including its potential as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine can be compared with similar compounds such as:
1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one: This compound has a trifluoroethyl group instead of a difluoroethyl group, which can affect its chemical reactivity and biological activity.
2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine: This is a closely related compound with similar chemical properties but may differ in its specific applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethyl group, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c1-5(10)6-2-11-12(3-6)4-7(8)9/h2-3,5,7H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIDUKIXGKENQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)CC(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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